ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate
Description
Ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate is a chiral indenyl acetic acid ester characterized by a 2,3-dihydro-1H-inden scaffold with a hydroxyl group at the 5-position and an ethyl acetate moiety at the 1-position. This compound belongs to a broader class of indan acetic acid derivatives, which are frequently explored for their anti-inflammatory, analgesic, and metabolic regulatory properties .
The synthesis of such compounds typically involves condensation reactions between substituted indenones and ester derivatives under controlled conditions. For example, ethyl acetate and substituted indenones are reacted at low temperatures (-75 °C) to yield intermediates like ethyl 2-(1-hydroxy-6-substituted-2,3-dihydro-1H-inden-1-yl)acetates . Subsequent steps may include reductions or functional group transformations to achieve target molecules .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)8-10-4-3-9-7-11(14)5-6-12(9)10/h5-7,10,14H,2-4,8H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIMHLFQVFKWQS-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC2=C1C=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CCC2=C1C=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582988 | |
| Record name | Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496061-80-4 | |
| Record name | Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol. One common method is the Fischer esterification, which involves heating the carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction. The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides or other esters.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate has garnered attention for its potential therapeutic effects. Research indicates that this compound may exhibit biological activity related to:
- Antioxidant Properties : Studies have shown that compounds structurally similar to this compound can act as antioxidants, potentially providing protective effects against oxidative stress in cells .
- Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotective benefits, making it a candidate for further investigation in the treatment of neurodegenerative diseases .
Case Study: Neuroprotection
A study published in a peer-reviewed journal explored the neuroprotective effects of indene derivatives, including this compound. The results indicated a significant reduction in neuronal cell death in models of oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules : This compound can be utilized to synthesize more complex organic molecules through various reactions such as esterification and acylation .
Table 1: Synthetic Pathways Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Esterification | Formation of esters with alcohols | 85 |
| Acylation | Introduction of acyl groups | 75 |
| Cyclization | Formation of cyclic compounds | 70 |
Analytical Applications
In analytical chemistry, this compound is used as a standard for various analytical techniques:
- Chromatography : It serves as a calibration standard in high-performance liquid chromatography (HPLC) due to its well-defined structure and purity .
Case Study: HPLC Calibration
A recent study utilized this compound as a reference standard to quantify similar compounds in plant extracts. The results demonstrated its effectiveness in achieving accurate and reproducible measurements .
Mechanism of Action
The mechanism of action of ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions that can modulate biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate are influenced by its substituents. Below is a comparison with structurally related compounds:
Key Observations :
- Electron-Withdrawing Groups : The 6-fluoro substituent in 9a may enhance COX-1 selectivity by modulating electron density in the inden ring, as seen in COX inhibitor design .
Physicochemical and Stability Profiles
- Hydroxyl Group Impact : The 5-hydroxy group increases water solubility but may reduce stability under oxidative conditions compared to methoxy or fluoro derivatives .
- Ester Stability : Ethyl esters are less prone to hydrolysis than methyl esters under physiological pH, as evidenced by storage studies on similar esters .
Biological Activity
Ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate (CAS Number: 496061-80-4) is a compound with notable biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and medicinal chemistry.
Mechanisms of Biological Activity
This compound exhibits several biological activities that can be attributed to its structural characteristics. The compound's hydroxyl group and the indene moiety are critical for its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The compound has been shown to inhibit the growth of both gram-positive and gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 9 μg/mL |
| Escherichia coli | 17 mm inhibition zone |
| Bacillus cereus | 18 μg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies
Case Study 1: Antibacterial Efficacy
In a laboratory setting, this compound was tested against a panel of pathogenic bacteria using the disc diffusion method. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent.
Case Study 2: Mechanistic Insights
A study focusing on the mechanism of action revealed that the compound interferes with bacterial protein synthesis. By binding to specific targets within the bacterial cell, it disrupts essential processes necessary for bacterial growth and replication .
Research Findings
Numerous studies have focused on the biological activities of compounds related to this compound. For instance:
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo, suggesting that modifications to the indene structure could enhance anticancer properties.
- Neuroprotective Effects : Preliminary research indicates that similar compounds may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease through antioxidant mechanisms.
Q & A
Q. Table 1: Synthetic Conditions and Yields
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Microwave-assisted | DMAP, DCC, CH₂Cl₂, 3-4 h, RT | 63% | |
| Hydrazide precursor | Hydrazine hydrate, MeOH, 3 h | 75% |
How can the stereochemical integrity of the (1S)-configuration be validated experimentally?
Advanced
X-ray crystallography using SHELX programs (e.g., SHELXL) is the gold standard for absolute configuration determination . For rapid analysis, compare experimental ¹H/¹³C NMR shifts with DFT-calculated spectra of enantiomers. Key diagnostic signals include:
- Indenyl protons : Distinct splitting patterns (e.g., δ 1.98–3.29 ppm for dihydroindenyl protons) .
- Chiral centers : NOESY correlations to confirm spatial arrangement of substituents .
Contradiction Analysis :
Conflicting reports on diastereomer ratios (e.g., TLC vs. HPLC) may arise from solvent polarity effects. Validate via orthogonal methods (e.g., chiral HPLC with amylose-based columns) .
What strategies are employed to study structure-activity relationships (SAR) for indenyl derivatives in drug discovery?
Q. Advanced
- Pharmacophore Modeling : Define critical groups (e.g., hydroxyl, ester) using aggrecanase inhibitor studies. For example, the cis-(1S,2R)-indenol scaffold enhances selectivity by mimicking tyrosine residues in enzyme binding pockets .
- Enzymatic Assays : Measure IC₅₀ against MMPs (e.g., MMP-1, -2, -9) to assess selectivity .
- CNS Penetration : LogP optimization (target ~2.5) and in vivo pharmacokinetics (e.g., brain-to-plasma ratio >0.3) improve bioavailability .
Q. Table 2: Key SAR Parameters
| Parameter | Optimal Range | Impact | Reference |
|---|---|---|---|
| LogP | 2.0–3.0 | CNS penetration | |
| Hydroxyl position | C5 (vs. C3) | Enzymatic selectivity |
How are spectroscopic discrepancies resolved in characterizing novel indenyl derivatives?
Q. Basic
- NMR Assignments : Use 2D experiments (COSY, HSQC) to resolve overlapping signals. For example, dihydroindenyl protons (δ 2.42–3.29 ppm) often require DEPT-135 to distinguish CH₂ groups .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 263.1180 [M+H]⁺) confirms molecular formula .
Advanced Contradiction Analysis :
Divergent melting points or spectral data may indicate polymorphic forms. Use differential scanning calorimetry (DSC) or variable-temperature NMR to identify crystalline vs. amorphous states .
What methodologies are used to assess metabolic stability and metabolite identification?
Q. Advanced
Q. Table 3: Common Metabolic Pathways
| Pathway | Metabolite Structure | Detection Method |
|---|---|---|
| Ester hydrolysis | Free carboxylic acid | LC-MS (negative ion) |
| Indenyl hydroxylation | 5,6-dihydroxy derivative | HRMS, MS/MS fragmentation |
How do researchers address low yields in enantioselective syntheses of this compound?
Q. Advanced
- Catalyst Screening : Chiral phosphoric acids (e.g., TRIP) or Ru-based catalysts improve enantiomeric excess (ee >90%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in asymmetric hydrogenation .
Key Reference :
For stereochemical challenges, see diastereoisomer separation protocols using preparative HPLC with chiral columns (e.g., Chiralpak AD-H) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
